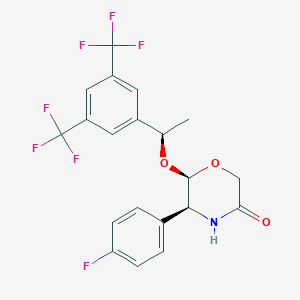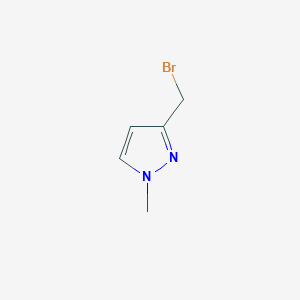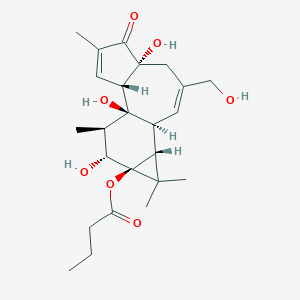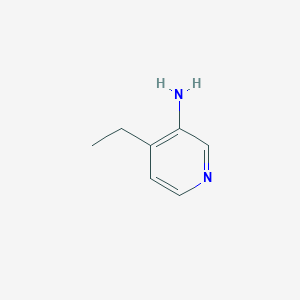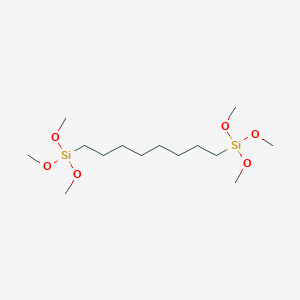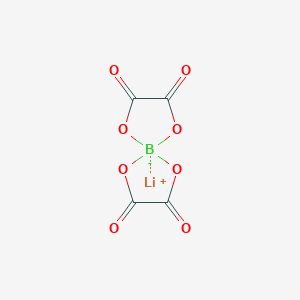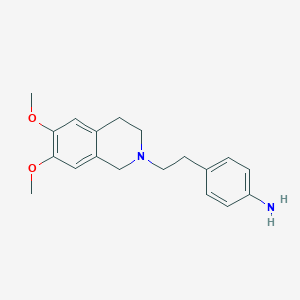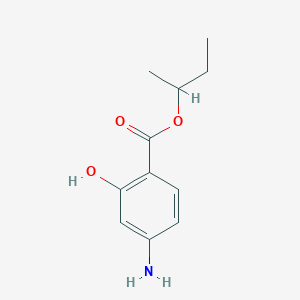
sec-Butyl p-aminosalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec-Butyl p-aminosalicylate (SBPAS) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of p-aminosalicylic acid (PAS), which is an antimicrobial agent used in the treatment of tuberculosis. SBPAS has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of sec-Butyl p-aminosalicylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory cytokines. sec-Butyl p-aminosalicylate has also been found to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Sec-Butyl p-aminosalicylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). sec-Butyl p-aminosalicylate has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. Additionally, sec-Butyl p-aminosalicylate has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sec-Butyl p-aminosalicylate in lab experiments is its relatively low toxicity compared to other chemicals. Additionally, sec-Butyl p-aminosalicylate is readily available and relatively inexpensive. However, one limitation of using sec-Butyl p-aminosalicylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on sec-Butyl p-aminosalicylate. One area of research is to further investigate its potential therapeutic applications in cancer and inflammatory disorders. Additionally, more research is needed to understand the exact mechanism of action of sec-Butyl p-aminosalicylate, which could lead to the development of more effective treatments. Finally, more studies are needed to investigate the safety and toxicity of sec-Butyl p-aminosalicylate in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
Sec-Butyl p-aminosalicylate can be synthesized by the reaction of p-aminosalicylic acid with sec-butyl chloride in the presence of a base such as potassium carbonate. The reaction yields sec-Butyl p-aminosalicylate as a white crystalline powder with a melting point of 226-229°C.
Aplicaciones Científicas De Investigación
Sec-Butyl p-aminosalicylate has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. It has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. sec-Butyl p-aminosalicylate has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, sec-Butyl p-aminosalicylate has been studied for its potential use in the treatment of tuberculosis, as it is a derivative of PAS.
Propiedades
Número CAS |
102338-91-0 |
|---|---|
Nombre del producto |
sec-Butyl p-aminosalicylate |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
butan-2-yl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-7(2)15-11(14)9-5-4-8(12)6-10(9)13/h4-7,13H,3,12H2,1-2H3 |
Clave InChI |
HBLYGPYKPGHAFS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
SMILES canónico |
CCC(C)OC(=O)C1=C(C=C(C=C1)N)O |
Sinónimos |
butan-2-yl 4-amino-2-hydroxy-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

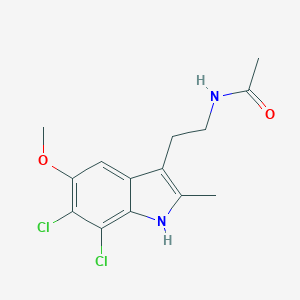

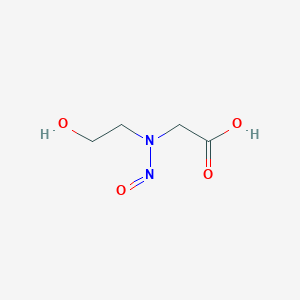
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
